molecular formula C7H6BrN3O B566678 3-Bromo-6-methoxyimidazo[1,2-a]pyrazine CAS No. 1276056-77-9

3-Bromo-6-methoxyimidazo[1,2-a]pyrazine

Cat. No. B566678
M. Wt: 228.049
InChI Key: FSJPJGFVJOHUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-6-methoxyimidazo[1,2-a]pyrazine is a chemical compound with the molecular formula C7H6BrN3O . It has a molecular weight of 228.05 .


Molecular Structure Analysis

The InChI code for 3-Bromo-6-methoxyimidazo[1,2-a]pyrazine is 1S/C7H6BrN3O/c1-12-7-4-11-5(8)2-9-6(11)3-10-7/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Bromo-6-methoxyimidazo[1,2-a]pyrazine is a brown solid . The compound should be stored at a temperature between 0-5°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-Bromo-6-methoxyimidazo[1,2-a]pyrazine and its derivatives are synthesized through various chemical reactions, which have significance in medicinal chemistry and drug development. For instance, Collins et al. (2010) developed a method for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines, indicating the versatility of this compound in creating new chemical structures (Collins et al., 2010).
  • Another study by Baenziger et al. (2017) focused on developing an industrial-scale process for creating 3-aminoimidazo[1,2-a]pyrazines, showcasing the compound's potential in large-scale pharmaceutical applications (Baenziger et al., 2017).

Potential Biological Activities

  • The imidazo[1,2-a]pyrazine scaffold, of which 3-Bromo-6-methoxyimidazo[1,2-a]pyrazine is a part, has been studied for various biological activities. Sablayrolles et al. (1984) synthesized a series of imidazo[1,2-alpha]pyrazine derivatives that showed uterine-relaxing and antibronchospastic activities, demonstrating the therapeutic potential of these compounds (Sablayrolles et al., 1984).

Applications in Drug Discovery

  • Abdel‐Aziz et al. (2009) explored the immunomodulatory and anticancer activities of novel 2‐Substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives, highlighting the use of similar compounds in discovering new drugs for treating various diseases (Abdel‐Aziz et al., 2009).

Chemical Analysis and Characterization

  • The study of the chemical behavior of 3-Bromo-6-methoxyimidazo[1,2-a]pyrazine derivatives is essential for understanding their properties and potential applications. Bonnet et al. (1984) reported on the 13C NMR determination of imidazo[1,2-a]pyrazine and its derivatives, which is crucial for chemical analysis and characterization (Bonnet et al., 1984).

Pharmacological Testing

  • Compounds derived from imidazo[1,2-a]pyrazine have been subjected to pharmacological testing to evaluate their potential therapeutic uses. For example, Abignente et al. (1992) investigated the antiinflammatory activity of imidazo[1,2-a]pyrazine derivatives, highlighting their potential as therapeutic agents (Abignente et al., 1992).

Future Directions

Imidazo[1,2-a]pyridine derivatives, which include 3-Bromo-6-methoxyimidazo[1,2-a]pyrazine, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Therefore, the synthetic methods and biological activities of these derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

3-bromo-6-methoxyimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-7-4-11-5(8)2-9-6(11)3-10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJPJGFVJOHUAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C(=CN=C2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-methoxyimidazo[1,2-a]pyrazine

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